L-Histidine hydrochloride

描述

组氨酸单盐酸盐是必需氨基酸组氨酸的衍生物。它常用于生化研究和药物应用。 组氨酸本身对多种生物过程至关重要,包括蛋白质合成、酶活性以及组胺的产生,组胺是免疫反应中的一种重要化合物 .

准备方法

合成路线和反应条件: 组氨酸单盐酸盐通常通过细菌培养物的发酵合成。 该过程包括以下步骤 :

发酵: 细菌培养物在受控环境中生长以产生组氨酸。

纯化: 然后通过各种过滤和结晶技术纯化组氨酸。

盐酸盐形成: 将纯化的组氨酸与盐酸反应以形成组氨酸单盐酸盐。

干燥和包装: 最终产品在受控条件下干燥和包装,以确保纯度和稳定性。

工业生产方法: 组氨酸单盐酸盐的工业生产遵循类似的步骤,但规模更大。 该过程针对高产率和高纯度进行了优化,通常涉及先进的生物反应器和自动化纯化系统 .

化学反应分析

反应类型: 组氨酸单盐酸盐会发生各种化学反应,包括:

常用试剂和条件:

氧化: 通常涉及像过氧化氢这样的氧化剂,在受控的pH条件下。

脱羧: 需要组氨酸脱羧酶,并在生理条件下进行。

取代: 通常涉及金属盐,并在中性pH的水溶液中进行。

主要产品:

尿刊酸: 由组氨酸氧化形成。

组胺: 通过组氨酸脱羧产生。

金属配合物: 通过涉及咪唑环的取代反应形成.

科学研究应用

Nutritional Applications

1. Animal Nutrition

L-Histidine hydrochloride is widely used as a nutritional additive in animal feed. It serves as an essential amino acid that contributes to protein synthesis and overall health in non-ruminant species. Research has shown that L-histidine supplementation can improve growth rates and feed efficiency in livestock .

- Safety and Efficacy : A study conducted by the European Food Safety Authority (EFSA) demonstrated that L-histidine HCl monohydrate produced from Corynebacterium glutamicum is safe for all animal species when used appropriately. It is effective as both a nutritional and sensory additive .

2. Human Nutrition

L-Histidine has been investigated for its potential benefits in human health, particularly in managing conditions like atopic dermatitis (AD). Clinical trials indicate that oral supplementation of L-histidine can significantly reduce the severity of AD symptoms in both adults and children .

- Clinical Findings : In a pilot study involving adults with AD, those who received 4 g of L-histidine daily reported a 34% reduction in dermatitis scores after four weeks. Similarly, a study on children showed a 49% reduction in eczema severity after 12 weeks of supplementation .

Pharmaceutical Applications

1. Drug Formulation

This compound is utilized in pharmaceutical formulations due to its buffering capacity and ability to stabilize pH levels in solutions. It is often included in injectable formulations and intravenous solutions to enhance drug solubility and stability.

2. Antioxidant Properties

Research indicates that L-histidine possesses antioxidant properties, which can help protect cells from oxidative stress. This characteristic makes it a candidate for developing therapeutic agents aimed at treating conditions related to oxidative damage .

Biochemical Research

1. Protein Structure Studies

L-Histidine plays a crucial role in the structural integrity of proteins. Its unique side chain allows it to participate in enzyme catalysis and metal ion binding, making it essential for various biochemical reactions. Studies using neutron diffraction have provided insights into the molecular structure of this compound monohydrate, contributing to our understanding of protein dynamics .

2. Histamine Production

As a precursor to histamine, L-histidine is involved in several physiological processes, including immune response regulation and neurotransmission. Understanding its role can aid in developing treatments for allergies and other histamine-related disorders.

Data Table: Summary of Applications

作用机制

组氨酸单盐酸盐主要通过其作为组胺前体的作用发挥作用。组氨酸脱羧酶催化组氨酸脱羧生成组胺。 组胺然后作用于各种组胺受体,介导免疫反应、胃酸分泌和神经传递 . 此外,组氨酸可以转化为尿刊酸,尿刊酸调节皮肤的免疫反应 .

相似化合物的比较

组氨酸单盐酸盐因其在组胺生产中的特定作用及其参与各种代谢途径而独一无二。类似的化合物包括:

组氨酸: 母体氨基酸,对蛋白质合成和酶活性至关重要.

组氨酸盐酸盐: 另一种用于类似应用的衍生物,但在溶解度和稳定性方面可能有所不同.

组氨酸甲酯: 用于研究酶动力学和蛋白质相互作用.

生物活性

L-Histidine hydrochloride (HCl) is a salt form of the essential amino acid L-histidine, which plays crucial roles in various biological processes. This article explores the biological activity of L-histidine HCl, focusing on its physiological functions, therapeutic applications, and safety profile based on diverse research findings.

Overview of L-Histidine

L-Histidine is classified as an essential amino acid, meaning it must be obtained through diet. It is involved in several biochemical pathways and physiological functions, including:

- Proton Buffering : Helps maintain pH balance in the body.

- Metal Ion Chelation : Binds to metals such as copper and zinc, playing a role in enzymatic functions.

- Antioxidant Activity : Scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Histamine Precursor : Serves as a precursor for histamine synthesis, which is crucial for immune response and neurotransmission.

Physiological Functions

L-Histidine's unique properties make it vital for numerous physiological functions:

- Erythropoiesis : Supports red blood cell production.

- Histaminergic System : Influences histamine levels, affecting immune responses and neurotransmission.

- Skin Health : Contributes to the synthesis of filaggrin, a protein essential for skin barrier function.

Therapeutic Applications

Research indicates that L-histidine HCl has potential therapeutic applications across various health conditions:

1. Atopic Dermatitis

A clinical pilot study demonstrated that oral supplementation of L-histidine significantly reduced the severity of atopic dermatitis (AD) in both adults and children. In adults, a 4 g daily dose led to a 34% reduction in SCORAD scores after four weeks, while children receiving 0.8 g daily showed a 49% reduction after twelve weeks . The mechanism is believed to involve enhancement of skin barrier function through increased filaggrin production.

2. Neurological Disorders

L-Histidine supplementation has been investigated for its potential benefits in neurological disorders due to its role in histamine production. Increased dietary intake has been associated with improved mood and cognitive performance .

3. Muscle Performance

Studies suggest that L-histidine may help prevent fatigue during strenuous exercise by reducing oxidative stress and improving recovery times .

Safety Profile

L-Histidine HCl is generally considered safe when used appropriately. A study on long-term toxicity found no significant adverse effects or increased tumor incidence in rats fed diets containing up to 2.5% L-histidine HCl . Adverse events reported in clinical studies were minimal and not causally related to L-histidine supplementation .

The biological activity of L-histidine can be attributed to several mechanisms:

- Immunomodulatory Effects : Histamine derived from L-histidine may enhance T cell activity and down-regulate reactive oxygen species production, contributing to anti-inflammatory effects .

- Antioxidant Properties : By chelating metal ions and scavenging ROS, L-histidine helps protect against oxidative damage .

Case Study 1: Atopic Dermatitis

In a randomized controlled trial involving adults with AD, subjects taking 4 g of L-histidine daily reported significant improvements compared to placebo, with reduced reliance on topical corticosteroids .

Case Study 2: Cognitive Function

A study examining the effects of dietary L-histidine on cognitive performance found that increased intake improved mood states and task performance among participants .

属性

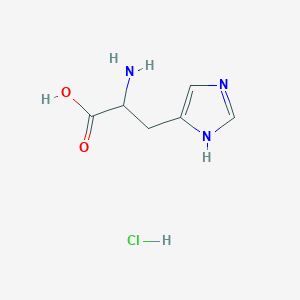

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNNVYOVQUKYSC-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70605-39-9, 6027-02-7 | |

| Record name | Poly(L-histidine hydrochloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70605-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020700 | |

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

645-35-2, 1007-42-7, 6459-59-2 | |

| Record name | (-)-Histidine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine monohydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Histidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D5Q932XM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。